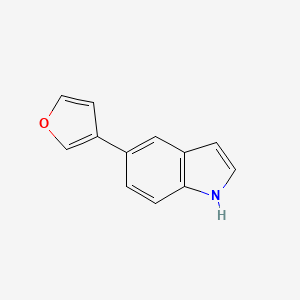

5-(furan-3-il)-1H-indol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

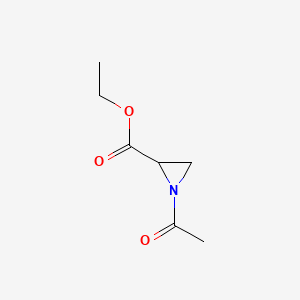

“5-(furan-3-yl)-1H-indole” is a compound that contains a furan ring and an indole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Synthesis Analysis

The synthesis of “5-(furan-3-yl)-1H-indole” can be achieved through a multi-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent . This protocol provides an effective route for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .Molecular Structure Analysis

The molecular structure of “5-(furan-3-yl)-1H-indole” consists of a furan ring and an indole ring. The furan ring makes a dihedral angle with the indole ring . The exact angle and other structural details may vary depending on the specific conditions and the presence of any substituents.Aplicaciones Científicas De Investigación

Química Verde y Síntesis Sostenible

El compuesto “5-(furan-3-il)-1H-indol” es un tipo de compuesto heterocíclico que ocupa un lugar único en los compuestos naturales y sintéticos relevantes desde el punto de vista farmacéutico . Sirven como biomiméticos y posibles farmacóforos y son componentes clave estándar de varios fármacos . La síntesis de estos compuestos a menudo se lleva a cabo en agua, que se considera un solvente ideal y prometedor en la síntesis orgánica debido a su bajo costo, fácil accesibilidad y atributos no tóxicos y no inflamables .

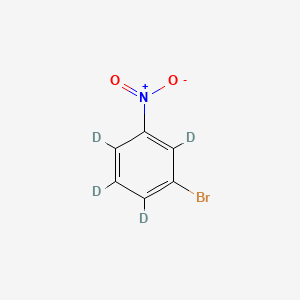

Productos químicos de plataforma de furano

Los derivados del furano, particularmente los 5-nitrosustituidos, han encontrado amplias aplicaciones en farmacología y medicina para el tratamiento de infecciones bacterianas y parasitarias . La síntesis de ingredientes farmacéuticos activos a partir de biomasa a través de productos químicos de plataforma de furano (FPC) es un método económicamente viable .

Inhibidores de la ureasa

El compuesto “this compound” se puede utilizar en la síntesis de inhibidores de la ureasa . Por ejemplo, la 1-fenil-3-[5-(2′,5′-diclorofenil)-2-furil]-2-propen-1-ona y la 1-fenil-3-[5-(2′-clorofenil)-2-furil]-2-propen-1-ona son los inhibidores de la ureasa más activos, con valores de IC 50 de 16.13 ± 2.45 μM y 18.75 ± 0.85 μM respectivamente .

Síntesis de barbitúricos polifuncionalizados

Una simple reacción de tres componentes entre monohidratos de arilglioxal, acetilacetona y ácido barbitúrico o tiobarbitúrico resultó en la síntesis de barbitúricos 5-(furan-3-il) polifuncionalizados y derivados de 5-(furan-3-il)tiobarbiturato con buenos rendimientos .

Direcciones Futuras

Furan platform chemicals, which include “5-(furan-3-yl)-1H-indole”, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The manufacture and uses of furan platform chemicals directly available from biomass are areas of active research .

Mecanismo De Acción

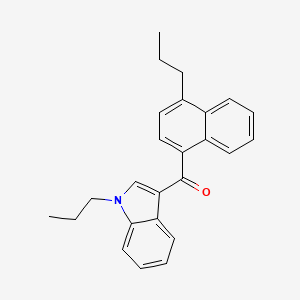

Target of Action

Furan derivatives, which include 5-(furan-3-yl)-1h-indole, have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

Furan derivatives are known to interact with their targets to show potential therapeutic effects . For instance, a compound with a similar structure, 5-(furan-3-yl)-1-(3-imidazol-1-yl-phenyl)-1H-benzoimidazole (BHFF), has been reported to act as a positive allosteric modulator at the GABAB receptor, exhibiting anxiolytic effects .

Biochemical Pathways

Furan derivatives are known to influence various biological activities and pathways, depending on their specific targets .

Pharmacokinetics

The furan ring, a constituent of 5-(furan-3-yl)-1h-indole, is known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have broad therapeutic properties, remedying various dispositions in clinical medicines .

Action Environment

The chemical industry has begun to switch from traditional resources such as crude oil to biomass, which could potentially influence the action environment of bio-based materials, including furan derivatives .

Análisis Bioquímico

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules The presence of the furan ring in 5-(Furan-3-yl)-1H-indole could potentially influence its interactions with these biomolecules

Cellular Effects

Furan derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Propiedades

IUPAC Name |

5-(furan-3-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROHJHXMCNULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692927 |

Source

|

| Record name | 5-(Furan-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-53-0 |

Source

|

| Record name | 5-(Furan-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)

![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)